![molecular formula C16H25NO2 B5773748 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate, also known as PPCC, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. PPCC has been widely used in scientific research to investigate the mechanisms of NMDA receptor function and to develop new treatments for various neurological and psychiatric disorders.
作用机制
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. By blocking the NMDA receptor, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can modulate the excitability of neurons and regulate synaptic plasticity.
Biochemical and Physiological Effects
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has been shown to have a variety of biochemical and physiological effects. For example, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can reduce the release of glutamate, which is an excitatory neurotransmitter that plays a crucial role in synaptic transmission. 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can also modulate the activity of other neurotransmitter systems, such as dopamine, serotonin, and acetylcholine. In addition, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can regulate the expression of various genes that are involved in neuronal development and plasticity.
实验室实验的优点和局限性
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has several advantages for laboratory experiments. First, it is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of NMDA receptor function. Second, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has a long half-life and can be administered systemically, which makes it suitable for in vivo experiments. However, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate also has some limitations. For example, it can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results. In addition, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can have toxic effects at high doses, which can limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate. First, further studies are needed to investigate the role of 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and epilepsy. Second, new derivatives of 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate could be developed to improve its selectivity and potency, as well as to reduce its off-target effects. Third, new methods for delivering 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate to specific brain regions could be developed to enhance its therapeutic potential. Finally, new experimental paradigms could be developed to investigate the physiological and behavioral effects of 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate in different animal models.
合成方法
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can be synthesized by reacting 1-(3-chlorophenyl)piperidine with propargyl bromide in the presence of a base such as potassium carbonate, followed by acetylation with acetic anhydride. The final product is obtained by purification using column chromatography.
科学研究应用
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has been used to study the mechanisms of synaptic plasticity and long-term potentiation, which are essential for learning and memory. 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has also been used to investigate the involvement of NMDA receptors in pain perception, addiction, and depression.
属性
IUPAC Name |
[1-(3-piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(18)19-16(9-4-2-5-10-16)11-8-14-17-12-6-3-7-13-17/h2-7,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCCWHEAHLKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

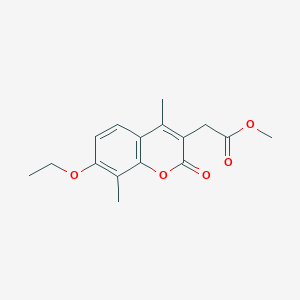
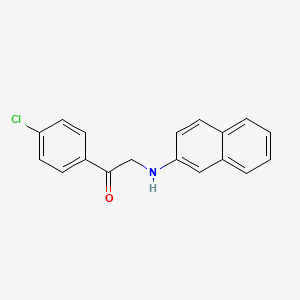
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)

![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
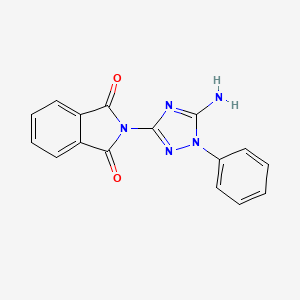
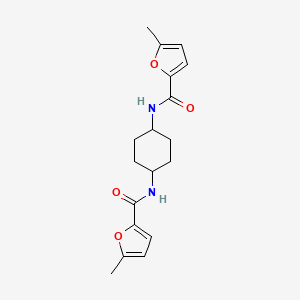
![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
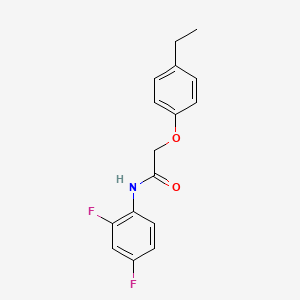
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)

![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)